

1'-epi Gemcitabine hydrochloride CAS number 122111-05-1

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Compound of Interest

Compound Name: 1'-epi Gemcitabine hydrochloride

Cat. No.: B15581880

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1'-epi-Gemcitabine Hydrochloride: A Technical Overview

CAS Number: 122111-05-1

Chemical Formula: $C_9H_{12}ClF_2N_3O_4$

Molecular Weight: 299.66 g/mol

This technical guide provides a comprehensive overview of 1'-epi-Gemcitabine hydrochloride, a compound of significant interest to researchers and drug development professionals in the field of oncology. Due to its structural relationship with the potent chemotherapeutic agent Gemcitabine, this document will also delve into the well-established mechanisms and clinical data of Gemcitabine to provide a thorough context for the role and potential applications of its 1'-epi isomer.

Introduction

1'-epi-Gemcitabine hydrochloride is the α -anomer of Gemcitabine, a widely used pyrimidine nucleoside analog in cancer therapy.[1][2] It is primarily recognized as an isomer and a key impurity of Gemcitabine hydrochloride (CAS 122111-03-9).[2][3] In experimental settings, 1'-epi-Gemcitabine hydrochloride often serves as a crucial control compound in studies involving Gemcitabine to delineate stereospecific effects and mechanisms.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1'-epi-Gemcitabine hydrochloride is presented in Table 1.

Property	Value	Source
CAS Number	122111-05-1	[1][4]
Alternate CAS	Free base: 95058-85-8	[2]
Molecular Formula	C ₉ H ₁₂ ClF ₂ N ₃ O ₄	[1][4]
Molecular Weight	299.66 g/mol	[1][4]
IUPAC Name	4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride	[4]
Synonyms	1'-epi LY 188011 hydrochloride, Gemcitabine EP Impurity B	[2][3][5]
Purity	>95% (HPLC)	[2]

The Pharmacology of the Active Isomer: Gemcitabine

To understand the significance of 1'-epi-Gemcitabine hydrochloride, it is essential to review the mechanism of action of its β -anomer, Gemcitabine. Gemcitabine is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[6][7][8] These metabolites exert their cytotoxic effects through a dual mechanism that ultimately disrupts DNA synthesis and leads to apoptosis.[6][7]

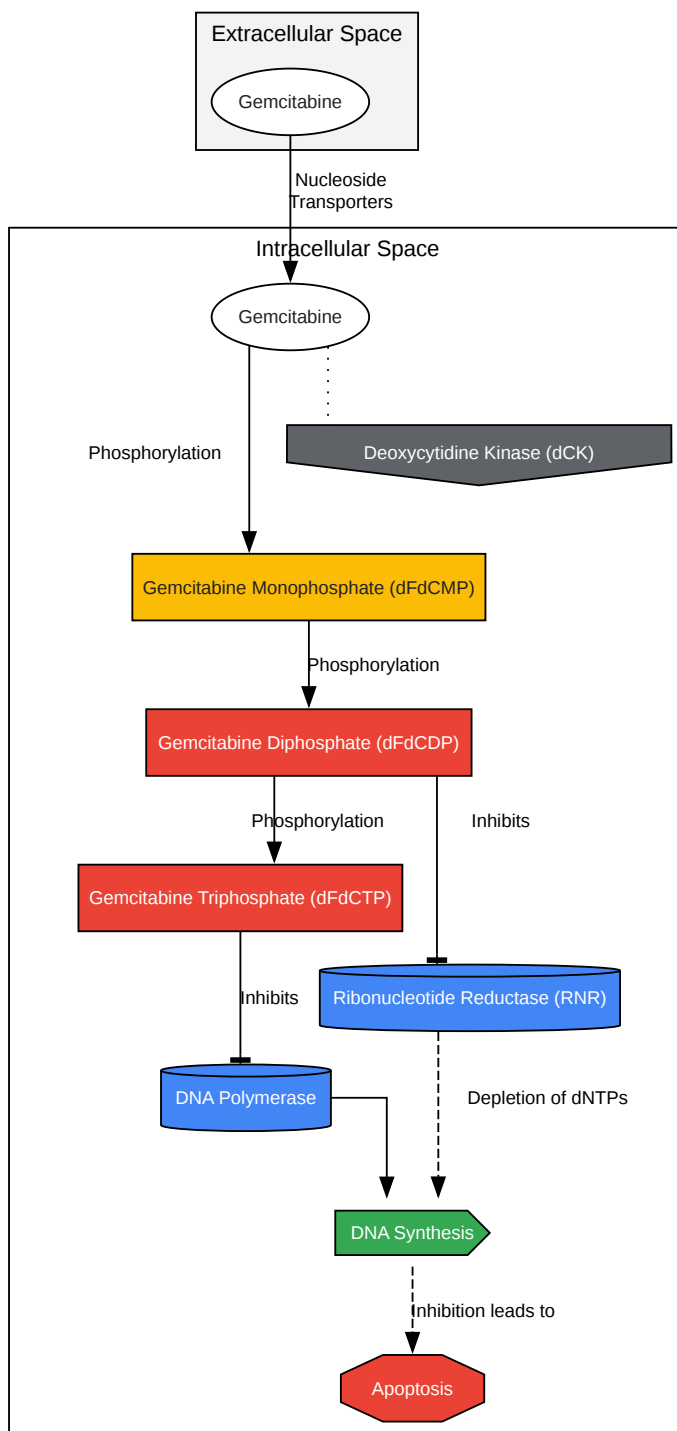
Mechanism of Action of Gemcitabine

The primary mechanisms of Gemcitabine's anticancer activity are:

- **Inhibition of DNA Synthesis:** The triphosphate metabolite, dFdCTP, competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand by DNA polymerase.[8] Once incorporated, it causes masked chain termination, where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for DNA repair mechanisms to excise the fraudulent nucleotide.[7]
- **Inhibition of Ribonucleotide Reductase:** The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6][7] Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further potentiating the incorporation of dFdCTP into DNA.[8]

The following diagram illustrates the intracellular activation and mechanism of action of Gemcitabine.

Intracellular Activation and Mechanism of Action of Gemcitabine

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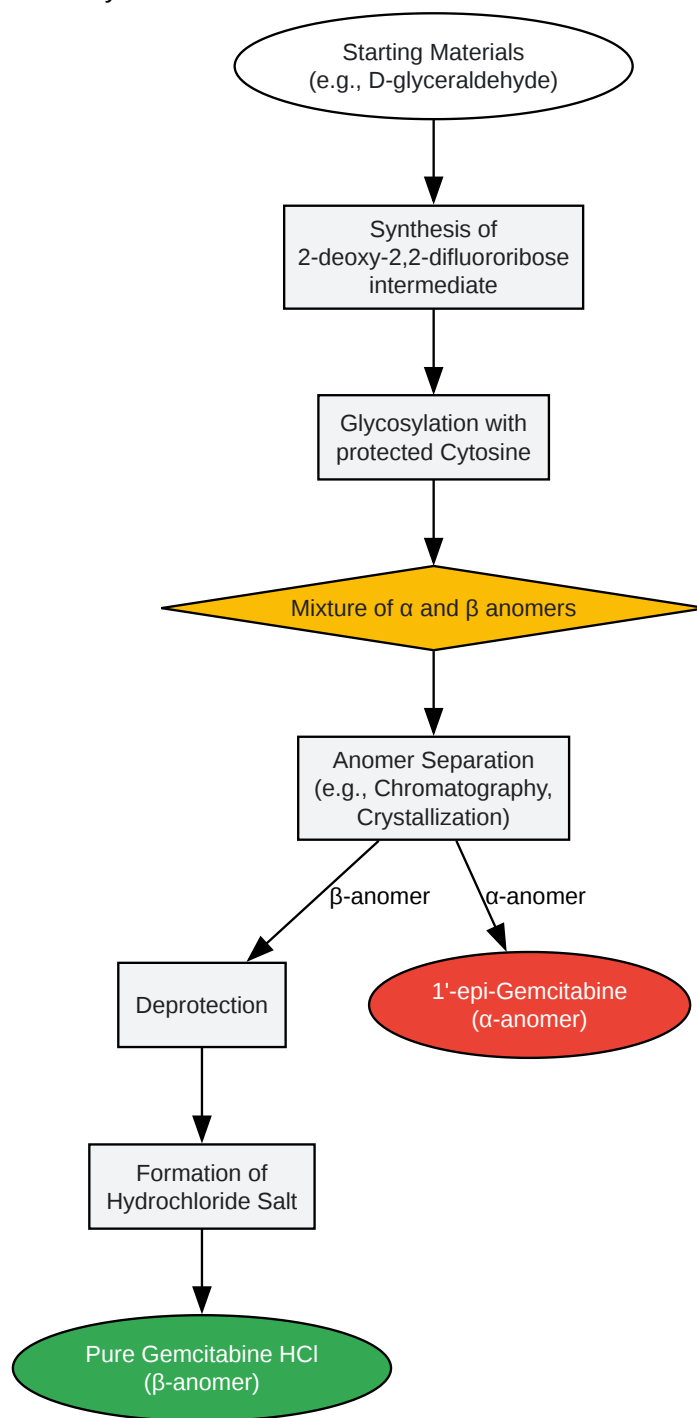
Caption: Intracellular metabolism and targets of Gemcitabine.

Synthesis and Manufacturing

The synthesis of Gemcitabine and its isomers, including 1'-epi-Gemcitabine, is a complex process.^[9] Key challenges include the introduction of the difluoro moiety at the 2'-position of the ribose sugar and the stereoselective formation of the glycosidic bond between the sugar and the cytosine base.^[9] Various synthetic strategies have been developed, often involving the use of fluorinated building blocks or electrophilic/nucleophilic fluorination reactions.^[9] The separation of the desired β -anomer (Gemcitabine) from the α -anomer (1'-epi-Gemcitabine) is a critical purification step, often achieved through chromatography or selective crystallization.^[9] ^[10]

The following diagram outlines a generalized workflow for the synthesis and purification of Gemcitabine hydrochloride.

Generalized Synthesis and Purification Workflow for Gemcitabine HCl

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Caption: Simplified workflow for Gemcitabine HCl synthesis.

Clinical Significance of Gemcitabine

Gemcitabine hydrochloride is a cornerstone in the treatment of various solid tumors.^{[11][12]} It is approved for the treatment of pancreatic, non-small cell lung, breast, and ovarian cancers. ^{[11][13]} Numerous clinical trials have investigated its efficacy and safety, both as a single agent and in combination with other chemotherapeutic agents like cisplatin, paclitaxel, and carboplatin.^{[13][14][15]}

Approved Indications and Typical Dosages of Gemcitabine

The following table summarizes the approved indications and standard dosage regimens for Gemcitabine.

Cancer Type	Combination Regimen (if applicable)	Typical Dosage and Schedule	Source
Pancreatic Cancer	Monotherapy	1000 mg/m ² IV over 30 min, once weekly for up to 7 weeks, followed by a 1-week rest. Then, once weekly for 3 of every 4 weeks.	[13]
Non-Small Cell Lung Cancer	With Cisplatin	1000 mg/m ² IV over 30 min on days 1, 8, and 15 of each 28-day cycle.	[13]
Breast Cancer	With Paclitaxel	1250 mg/m ² IV over 30 min on days 1 and 8 of each 21-day cycle.	[13]
Ovarian Cancer	With Carboplatin	1000 mg/m ² IV over 30 min on days 1 and 8 of each 21-day cycle.	[13]

Experimental Protocols

While specific experimental protocols for 1'-epi-Gemcitabine hydrochloride are not widely published due to its primary use as a reference standard, protocols involving Gemcitabine are extensive. Below are generalized methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with serial dilutions of Gemcitabine hydrochloride (and 1'-epi-Gemcitabine hydrochloride as a control) for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization:** Randomly assign mice to treatment groups (e.g., vehicle control, Gemcitabine, 1'-epi-Gemcitabine).
- **Drug Administration:** Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule.
- **Tumor Measurement:** Measure tumor volume and body weight regularly (e.g., twice a week).
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

1'-epi-Gemcitabine hydrochloride, the α -anomer of Gemcitabine, is a critical compound for researchers in the field of anticancer drug development. While it is not therapeutically active

itself, its role as an impurity and an experimental control is indispensable for the synthesis, purification, and mechanistic evaluation of Gemcitabine. A thorough understanding of the pharmacology of Gemcitabine provides the necessary framework for appreciating the significance of its stereoisomer, 1'-epi-Gemcitabine hydrochloride, in ensuring the quality and efficacy of this vital chemotherapeutic agent.

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